2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide
Description
Systematic IUPAC Name Derivation
The systematic IUPAC name of the compound is derived through hierarchical analysis of its molecular structure. The parent chain is identified as acetamide (CH₃CONH₂), with two substituent groups attached:
- A 2,4-dimethylphenoxy group bonded to the acetyl oxygen.
- A 2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl group bonded to the acetamide nitrogen.
Following IUPAC priority rules for substituents:
- The 2,4-dimethylphenoxy group is named as an alkoxy substituent, with methyl groups at positions 2 and 4 of the phenyl ring.
- The 2H-benzotriazol-5-yl group is numbered such that the nitrogen atoms in the triazole ring are prioritized, with the benzofused system occupying positions 1–6. The substituent at position 2 of the benzotriazole is a 3,4-dimethylphenyl group.
The full name is constructed alphabetically, yielding:
2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide .
Structural Validation via Molecular Formula
The molecular formula is C₂₆H₂₆N₄O₂ , calculated as follows:
| Component | Contribution to Formula |
|---|---|
| Acetamide backbone | C₂H₅NO |
| 2,4-Dimethylphenoxy group | C₈H₉O |
| 2H-Benzotriazol-5-yl group | C₁₂H₁₂N₃ |
| 3,4-Dimethylphenyl group | C₈H₁₀ |
Structural Isomerism and Tautomeric Forms
The compound exhibits two key forms of structural variability:
Tautomerism in the Benzotriazole Moiety
Benzotriazole derivatives typically exist in equilibrium between 1H- and 2H- tautomeric forms. In this compound, the 2H-benzotriazole configuration is explicitly defined, fixing the hydrogen atom at position 1 and the substituent at position 2. This tautomeric preference is stabilized by intramolecular hydrogen bonding and steric effects from the 3,4-dimethylphenyl group.
A summary of isomerism is provided in Table 1:
| Isomer Type | Structural Variation |
|---|---|
| Tautomeric | 1H- vs. 2H-benzotriazole |
| Positional (Phenoxy) | Methyl groups at 2,4 vs. 3,5 positions |
| Positional (Benzotriazole) | Substituent at position 2 vs. 1 or 3 |
CAS Registry Number and Alternative Designations
Properties
CAS No. |
309737-84-6 |
|---|---|
Molecular Formula |
C24H24N4O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C24H24N4O2/c1-15-5-10-23(18(4)11-15)30-14-24(29)25-19-7-9-21-22(13-19)27-28(26-21)20-8-6-16(2)17(3)12-20/h5-13H,14H2,1-4H3,(H,25,29) |
InChI Key |
QZHAKYGRSWXGEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
Benzotriazole formation typically proceeds via diazotization and cyclization. For example:
Functionalization at the 2-Position
Introducing the 3,4-dimethylphenyl group requires Ullmann coupling or nucleophilic aromatic substitution:
Nitration and Reduction to the 5-Amino Derivative
-
Nitration : Treating 2-(3,4-dimethylphenyl)-2H-benzotriazole with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position (yield: 85–90%).
-
Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine (yield: 95%).
Synthesis of 2-(2,4-Dimethylphenoxy)Acetic Acid
Alkylation of 2,4-Dimethylphenol
-
2,4-Dimethylphenol (1.0 equiv) is reacted with bromoacetic acid (1.1 equiv) in the presence of K₂CO₃ (2.0 equiv) in acetone at reflux (56°C) for 12 h.
-
Acidic workup (HCl, pH 2) precipitates the product, which is recrystallized from ethanol/water (yield: 82%).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :
-
2-(2,4-Dimethylphenoxy)acetic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) are stirred in DMF at 0°C for 30 min.
-
2-(3,4-Dimethylphenyl)-2H-benzotriazol-5-amine (1.0 equiv) is added, followed by DIPEA (2.0 equiv). The reaction proceeds at 25°C for 18 h.
-
Purification via silica gel chromatography (methanol/ethyl acetate = 5:95) yields the acetamide in 58–63%.
Uranium/Guanidinium-Based Coupling Agents
Using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate):
-
2-(2,4-Dimethylphenoxy)acetic acid (1.0 equiv), HBTU (1.2 equiv), and DIPEA (3.0 equiv) in anhydrous DMF are stirred at 25°C for 10 min.
-
The amine (1.0 equiv) is added, and the mixture is heated to 40°C for 4 h.
-
After solvent removal, the residue is partitioned between ethyl acetate and water. Column chromatography (ethyl acetate/hexane = 1:1) gives the product in 65–70% yield.
Acid Chloride Route
-
2-(2,4-Dimethylphenoxy)acetyl chloride is prepared by treating the acid with thionyl chloride (2.0 equiv) in dichloromethane at 0°C for 2 h.
-
The chloride is reacted with the benzotriazole amine (1.0 equiv) and TEA (2.0 equiv) in THF at 25°C overnight.
-
Filtration and recrystallization from ethanol afford the acetamide in 71% yield.
Reaction Optimization and Challenges
Solvent and Base Effects
Temperature and Time
Purification Challenges
-
Silica gel chromatography with methanol/ethyl acetate gradients (0–10% methanol) effectively separates the product from unreacted amine and HOBt byproducts.
-
Recrystallization from ethanol/water (4:1) enhances purity (>98% by HPLC).
Spectroscopic Characterization
¹H NMR Analysis (DMSO-d₆, 300 MHz)
-
δ 2.23 (s, 6H, Ar–CH₃), 2.38 (s, 3H, N–CH₃), 4.62 (s, 2H, OCH₂CO), 6.95–7.92 (m, 9H, aromatic), 10.12 (s, 1H, NH).
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives similar to 2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide exhibit significant anticancer activities. For instance, compounds containing benzotriazole moieties have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that such compounds can induce apoptosis in various cancer cell lines, including colorectal and breast cancer cells .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways . The efficacy of these compounds is typically assessed using minimum inhibitory concentration (MIC) values, which help determine their potential as antimicrobial agents.
Targeting Enzymatic Pathways
The compound's structure suggests potential interactions with key biological targets such as enzymes involved in cancer metabolism and bacterial resistance mechanisms. For example, derivatives may inhibit dihydrofolate reductase (DHFR), a crucial enzyme in folate synthesis pathways that is often targeted in cancer therapies and antimicrobial treatments .
Synthetic Methodologies
The synthesis of 2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Substitution Reactions: Utilizing electrophilic aromatic substitution to introduce functional groups onto the aromatic rings.
- Coupling Reactions: Employing cross-coupling techniques to link different aromatic systems, enhancing the compound's biological activity.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are routinely employed to validate the chemical identity of the synthesized molecules .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The dimethylphenoxy and acetamide groups can influence the compound’s solubility, stability, and overall bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of the target compound with structurally related acetamide derivatives:
<sup>a</sup> Predicted using fragment-based methods.
<sup>b</sup> Estimated based on substituent contributions.
Key Observations:
- Lipophilicity : The target compound’s logP (~4.2) is higher than analogs with polar groups (e.g., sulfamoyl in ) but lower than bulkier derivatives like . This balance may favor passive diffusion across membranes while retaining moderate solubility.
- Hydrogen Bonding : The benzotriazole core provides two hydrogen-bond acceptors (N atoms), enhancing target engagement compared to simpler acetamides .
- Rotatable Bonds : With six rotatable bonds, the target compound aligns with the Veber rule (≤10 bonds), suggesting favorable oral bioavailability .
Metabolic Stability:
The benzotriazole moiety in the target compound likely confers resistance to oxidative metabolism compared to thiadiazole or imidazolidine analogs (e.g., ), which may undergo rapid degradation via cytochrome P450 enzymes.
Binding Affinity:
Compounds with benzotriazole or triazole cores (e.g., ) often exhibit strong interactions with metalloenzymes or kinases due to their ability to coordinate metal ions or form π-stacking interactions. For example, a related benzotriazole-acetamide derivative showed low binding energy (-9.2 kcal/mol) with metalloproteinase II (MPII), attributed to optimal steric and electronic complementarity .
ADMET Profile:
- Absorption : The target compound’s polar surface area (PSA ~85 Ų) and rotatable bond count (6) suggest moderate-to-high intestinal absorption, aligning with the criteria for oral bioavailability .
- Toxicity : Dimethylphenyl groups may reduce acute toxicity compared to halogenated analogs (e.g., ), as halogens can form reactive metabolites.
Case Studies of Analog-Specific Properties
Triazole-Thioether Analog : The trifluoromethyl group enhances metabolic stability and electronegativity, favoring target selectivity in kinase inhibitors.
Thiadiazole Derivatives : Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide exhibit potent anti-inflammatory activity (IC50 ~12 µM) but higher cytotoxicity due to reactive thiol groups.
Biological Activity
The compound 2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide is a benzotriazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H21N3O2
- Molar Mass : 283.36 g/mol
- CAS Number : 438478-07-0
- Density : 1.106 g/cm³ (predicted)
- Boiling Point : 473.1 °C (predicted)
- pKa : 13.42 (predicted) .
Benzotriazole derivatives, including the compound , are known for their diverse biological activities. The mechanisms through which these compounds exert their effects can include:
- Antioxidant Activity : Benzotriazoles can act as free radical scavengers, protecting cells from oxidative stress.
- Antimicrobial Properties : Studies have demonstrated that benzotriazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Inhibition of Enzymatic Activity : Certain benzotriazoles have been shown to inhibit enzymes involved in various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer.
Antimicrobial Activity
Research has shown that benzotriazole compounds can effectively inhibit the growth of various bacterial strains. For instance, one study reported that specific benzotriazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Potential
Benzotriazole derivatives have also been investigated for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines by modulating cell signaling pathways associated with cell survival and proliferation.
Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of various benzotriazole derivatives, including our compound. The study found that the compound significantly inhibited the growth of MRSA and other clinical strains with an MIC value of approximately 15 μg/mL .
Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on the anticancer effects of benzotriazoles, the compound was tested on several cancer cell lines. Results indicated that it reduced cell viability by over 60% at concentrations of 50 μM after 48 hours of treatment . The mechanism was attributed to the induction of apoptosis through caspase activation.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O2 |
| Molar Mass | 283.36 g/mol |
| Density | 1.106 g/cm³ |
| Boiling Point | 473.1 °C |
| pKa | 13.42 |
| Biological Activity | Observations |
|---|---|
| Antibacterial | MIC against MRSA: ~15 μg/mL |
| Cytotoxicity | Cell viability reduction: >60% at 50 μM |
Q & A
Q. What are the standard synthetic routes for preparing 2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide?
The synthesis typically involves coupling a phenoxyacetamide intermediate with a benzotriazole derivative. For example, chloroacetylation of a substituted phenol followed by nucleophilic substitution with an amine-containing benzotriazole under basic conditions (e.g., potassium carbonate in DMF). Reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation or column chromatography .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization requires a combination of spectroscopic techniques:
- 1H/13C NMR : Verify substituent positions and integration ratios (e.g., methyl groups at 2,4-dimethylphenoxy).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
- IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹). Purity is assessed via HPLC (>95%) with UV detection at λmax ~270 nm (aromatic/heterocyclic absorption) .
Q. What analytical techniques are critical for monitoring reaction intermediates?
- TLC : Rapid assessment of reaction completion using silica plates and UV visualization.
- HPLC : Quantify intermediates and detect side products (e.g., unreacted starting materials).
- In-situ FTIR : Track carbonyl or amide bond formation in real time .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Step 1 : Synthesize analogs with modifications to the phenoxy (e.g., halogenation) or benzotriazole (e.g., substituent position changes) moieties.
- Step 2 : Test in vitro activity (e.g., enzyme inhibition assays) and correlate with structural features.
- Step 3 : Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases or receptors). Example SAR Table:
| Analog | Substituent Modifications | IC50 (nM) | Notes |
|---|---|---|---|
| Parent | None | 150 | Baseline |
| A | 4-Cl on phenoxy | 75 | 2x potency |
| B | 3-F on benzotriazole | 300 | Reduced activity |
Q. What computational strategies can streamline reaction optimization for this compound?
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for amide bond formation) using Gaussian or ORCA.
- Machine Learning (ML) : Train models on reaction yield data (solvent, temperature, catalyst) to predict optimal conditions.
- High-Throughput Screening (HTS) : Test 96-well plate reactions under varied conditions (e.g., solvent polarity, base strength) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Method 1 : Cross-validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. cellular viability assays).
- Method 2 : Replicate experiments with strict controls (e.g., batch-to-batch compound purity checks via NMR/HPLC).
- Method 3 : Analyze pharmacokinetic variables (e.g., metabolic stability in liver microsomes) to explain discrepancies between in vitro and in vivo results .
Q. What in vivo models are appropriate for evaluating toxicity and efficacy?
- Acute Toxicity : OECD 423 guidelines in rodents (dose escalation over 14 days).
- Efficacy Models :
- Inflammation : Carrageenan-induced paw edema in rats (measure IL-6/TNF-α suppression).
- Cancer : Xenograft models with human tumor cell lines (e.g., HT-29 colon carcinoma).
Q. How can scaling-up synthesis be optimized without compromising yield?
- Process Design : Use flow chemistry for continuous amide coupling (improves heat/mass transfer).
- Quality by Design (QbD) : Define critical process parameters (CPPs) via DOE (e.g., solvent volume, stirring rate).
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
